molecular formula C11H16ClNO2 B1447791 3-(3-Ethoxyphenoxy)azetidine hydrochloride CAS No. 1820684-52-3

3-(3-Ethoxyphenoxy)azetidine hydrochloride

Cat. No. B1447791
M. Wt: 229.7 g/mol
InChI Key: NHORMZOPMXWUJX-UHFFFAOYSA-N
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Description

3-(3-Ethoxyphenoxy)azetidine hydrochloride is a chemical compound with the CAS Number: 1820684-52-3 and a molecular weight of 229.71 . It is also known by its IUPAC name, 3-(3-ethoxyphenoxy)azetidine hydrochloride .


Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . More effective is a mixture of lithium aluminium hydride and aluminium trichloride, a source of “AlClH2” and "AlCl2H" . Azetidine can also be produced by a multistep route from 3-amino-1-propanol . Regio- and diastereoselective synthesis of 2-arylazetidines could be performed from appropriately substituted oxiranes via ring transformation .


Molecular Structure Analysis

The InChI code for 3-(3-Ethoxyphenoxy)azetidine hydrochloride is 1S/C11H15NO2.ClH/c1-2-13-9-4-3-5-10(6-9)14-11-7-12-8-11;/h3-6,11-12H,2,7-8H2,1H3;1H .


Chemical Reactions Analysis

Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Scientific Research Applications

Synthesis and Chemical Transformations

Azetidines, including derivatives such as 3-(3-Ethoxyphenoxy)azetidine hydrochloride, are valuable motifs in drug discovery due to their unique chemical space. The synthesis of 3,3-Diarylazetidines from N-Cbz azetidinols through a calcium(II)-catalyzed Friedel-Crafts alkylation demonstrates the versatility of azetidine derivatives. These compounds can be further derivatized to drug-like molecules, highlighting the role of azetidines in accessing underexplored chemical spaces for pharmaceutical development (Denis et al., 2018).

Azetidines and their monocyclic variants, including azetidine-2-ones, exhibit stability and reactivity that make them suitable for a range of chemical reactions. They are synthesized from acyclic precursors and can be transformed into useful amides, alkenes, amines, and other cyclic products like piperidines and pyrrolidines. These transformations underscore the synthetic utility of azetidine derivatives in creating a wide array of functional molecules (Singh et al., 2008).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, azetidine derivatives have been explored for their potential as antitumor agents. The synthesis and biochemical evaluation of 3-phenoxy-1,4-diarylazetidin-2-ones targeting tubulin demonstrate the antiproliferative capabilities of these compounds. Such studies indicate the promise of azetidine derivatives in the development of new anticancer drugs, with specific compounds showing potent activity against breast cancer cells and interactions with the colchicine-binding site on β-tubulin (Greene et al., 2016).

Furthermore, the exploration of novel Schiff bases and azetidines derived from phenyl urea derivatives for in vitro antioxidant activity highlights the potential of azetidine derivatives in developing therapeutics with antioxidant properties. Such research underscores the versatility of azetidine derivatives in synthesizing medicinally relevant molecules (Nagavolu et al., 2017).

Safety And Hazards

3-(3-Ethoxyphenoxy)azetidine hydrochloride is classified as an irritant . The safety data sheet suggests avoiding dust formation, breathing mist, gas, or vapors, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Azetidines have seen remarkable advances in their chemistry and reactivity . They have been used in drug discovery, polymerization, and as chiral templates . The future directions of research on azetidines will likely focus on further exploring their synthesis, reactivity, and applications .

properties

IUPAC Name

3-(3-ethoxyphenoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-2-13-9-4-3-5-10(6-9)14-11-7-12-8-11;/h3-6,11-12H,2,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHORMZOPMXWUJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OC2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Ethoxyphenoxy)azetidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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